2-Nitro-4-(2-naphthyldiazenyl)phenol
Description
2-Nitro-4-(2-naphthyldiazenyl)phenol is an aromatic compound featuring a phenolic core substituted with a nitro (-NO₂) group at the 2-position and a diazenyl-linked 2-naphthyl group at the 4-position.
Properties
Molecular Formula |
C16H11N3O3 |
|---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
4-(naphthalen-2-yldiazenyl)-2-nitrophenol |
InChI |
InChI=1S/C16H11N3O3/c20-16-8-7-14(10-15(16)19(21)22)18-17-13-6-5-11-3-1-2-4-12(11)9-13/h1-10,20H |
InChI Key |
ZDSQRPKIPXBMII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=CC(=C(C=C3)O)[N+](=O)[O-] |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route: Diazotization and Azo Coupling
The synthesis of this compound typically follows a two-step classical azo dye preparation method:
Step 1: Diazotization of 2-naphthylamine
- The aromatic amine, 2-naphthylamine, is treated with sodium nitrite (NaNO₂) in an acidic medium (usually hydrochloric acid) at low temperature (0–5 °C) to form the corresponding diazonium salt.
- This step requires careful temperature control to maintain the stability of the diazonium intermediate.
Step 2: Azo Coupling with 2-nitrophenol
- The freshly prepared diazonium salt is then coupled with 2-nitrophenol under alkaline or neutral conditions.
- The phenol acts as the coupling component, where the azo group (-N=N-) forms a bond between the diazonium salt and the aromatic ring of the phenol.
- The coupling usually occurs at the para or ortho position relative to the hydroxyl group on the phenol ring; in this case, the 4-position is favored due to steric and electronic effects.
This general approach is well-established for synthesizing azo dyes with phenolic coupling components, including nitro-substituted phenols and naphthyl amines.
Specific Considerations for this compound
-
- 2-Naphthylamine (or its derivatives) for diazotization.
- 2-Nitrophenol as the coupling agent.
-
- Diazotization at 0–5 °C to maintain diazonium salt stability.
- Coupling reaction performed in aqueous solution, often buffered to maintain pH around 8–9 to favor phenolate ion formation, which is more reactive toward diazonium coupling.
-
- The azo dye precipitates out due to low solubility in water and can be filtered, washed, and recrystallized from appropriate solvents (e.g., ethanol or aqueous alcohol mixtures) for purity.
Alternative Synthetic Routes and Modifications
Use of Diazonium Salts from Substituted Amines:
- Modifications of the naphthylamine starting material (e.g., substitution at various positions) can influence the electronic properties and yield of azo coupling.
Coupling with Other Phenolic Derivatives:
- Substituted phenols (e.g., with electron-withdrawing groups like nitro) can affect the coupling position and rate.
One-Pot or Sequential Reactions:
- Some protocols involve in situ generation of diazonium salts followed immediately by coupling without isolation, improving efficiency.
-
- Solvents such as ethanol-water mixtures and catalysts like sodium acetate can be used to optimize coupling yields.
Data Table: Typical Reaction Parameters for Preparation of this compound
| Step | Reagents & Conditions | Temperature (°C) | pH | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization | 2-Naphthylamine, NaNO₂, HCl | 0–5 | Acidic | 85–90 | Maintain low temperature to stabilize diazonium salt |
| Azo Coupling | Diazonium salt + 2-nitrophenol, NaOH or buffer | 0–10 | 8–9 | 80–88 | Phenolate ion formation enhances coupling |
| Purification | Filtration, washing, recrystallization | Room temp | Neutral | - | Purity improved by recrystallization |
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(2-naphthyldiazenyl)phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Oxidation: The compound can be oxidized to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 2-Amino-4-(2-naphthyldiazenyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-Nitro-4-(2-naphthyldiazenyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(2-naphthyldiazenyl)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The naphthyldiazenyl group can also participate in electron transfer reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Differences
- 2-Nitro-4-(2-naphthyldiazenyl)phenol: Contains a naphthalene ring linked via a diazenyl (-N=N- group) to the phenolic core.
- 2-Nitro-4-(trifluoromethyl)phenol (CAS 400-99-7): Substituted with a trifluoromethyl (-CF₃) group at the 4-position .
- Phenol,4-[2-(4-nitrophenyl)diazenyl]- (CAS 1435-60-5): Features a phenyl group attached via a diazenyl group .
Key Implications :
- The diazenyl group enables extended conjugation, which may increase absorbance in visible/UV spectra, making it a candidate for dyes or sensors.
Physical and Chemical Properties
Table 1: Comparative Physical Properties
*Estimates based on structural analogs.
Chemical Behavior :
- Acidity: The nitro group in all compounds enhances acidity compared to phenol (pKa ~10). The trifluoromethyl group in 2-Nitro-4-(trifluoromethyl)phenol further lowers pKa due to its strong electron-withdrawing effect, while the diazenyl group in the target compound may provide moderate acidity via resonance stabilization .
- Stability: Nitro groups generally confer thermal instability. The diazenyl linkage in the target compound may introduce photolytic sensitivity, as seen in 2-Nitro-4-(trifluoromethyl)phenol, which undergoes photodecomposition .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-nitro-4-(2-naphthyldiazenyl)phenol?
The synthesis typically involves diazonium salt formation followed by azo coupling. Key factors include:
- pH control : Maintain acidic conditions (pH 1–2) during diazotization to stabilize the diazonium intermediate.
- Temperature : Keep reactions below 5°C to prevent decomposition of the diazonium salt.
- Coupling agent : Use 2-naphthol derivatives under alkaline conditions to facilitate electrophilic substitution . Characterization of intermediates via thin-layer chromatography (TLC) is critical to monitor reaction progress.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A combination of methods is recommended:
- FT-IR/Raman : Identify functional groups (e.g., nitro stretch at ~1520 cm⁻¹, azo N=N stretch at ~1400–1600 cm⁻¹) .
- NMR : Use and NMR to resolve aromatic proton environments and confirm substitution patterns (e.g., deshielding effects from nitro groups) .
- UV-Vis : Analyze λmax shifts to assess conjugation and electronic transitions in the azo-naphthyl system .
Q. How can solubility challenges of this compound be addressed in experimental workflows?
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen-bonding interactions with the phenolic –OH and nitro groups.
- Derivatization : Introduce sulfonate or alkyl groups to improve aqueous solubility without altering core reactivity .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the electronic properties of this compound?
- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and nonlinear optical (NLO) properties. Compare results with experimental UV-Vis and Raman data .
- Correlation-energy functionals : Apply Colle-Salvetti-type density functionals to predict intermolecular interactions and solvent effects .
Q. How can researchers resolve contradictions in reported spectroscopic data for similar azo-phenolic compounds?
- Systematic benchmarking : Cross-validate results using multiple techniques (e.g., FT-IR + X-ray crystallography) to confirm assignments.
- Substituent effects : Analyze how electron-withdrawing groups (e.g., nitro vs. trifluoromethyl) alter vibrational frequencies and chemical shifts. For example, nitro groups cause significant bathochromic shifts compared to halogens .
Q. What mechanistic insights guide the design of kinetic studies for azo-phenol reactions?
- Isotopic labeling : Use -labeled diazonium salts to track coupling efficiency and intermediate stability.
- pH-dependent kinetics : Monitor reaction rates under varying pH to identify rate-determining steps (e.g., protonation of the diazonium ion) .
Q. How does this compound interact with environmental surfaces, and what methodologies assess its stability?
- Microspectroscopic imaging : Employ techniques like AFM-IR to study adsorption on indoor surfaces (e.g., silica or cellulose).
- Oxidative degradation : Simulate environmental conditions using ozone or UV light, followed by HPLC-MS to identify degradation products .
Q. What crystallographic strategies are recommended for resolving structural ambiguities in nitro-azo compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
